molecular formula C17H15N3O4 B5373733 2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)-

2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)-

Cat. No.: B5373733
M. Wt: 325.32 g/mol
InChI Key: GKMHMKOVWXCQHI-UHFFFAOYSA-N
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Description

2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the benzoyl, methyl, and nitrophenyl groups in its structure contributes to its unique reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazolone derivative . The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl group of ethyl acetoacetate, followed by cyclization and subsequent elimination of water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Amino-substituted pyrazolones.

    Substitution: Various substituted pyrazolones depending on the electrophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrazolin-5-ol, 1-benzoyl-3-methyl-5-(4-nitrophenyl)- stands out due to the presence of the nitrophenyl group, which imparts unique reactivity and potential biological activities. Its combination of benzoyl, methyl, and nitrophenyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[5-hydroxy-3-methyl-5-(4-nitrophenyl)-4H-pyrazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12-11-17(22,14-7-9-15(10-8-14)20(23)24)19(18-12)16(21)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMHMKOVWXCQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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